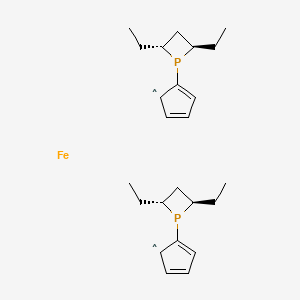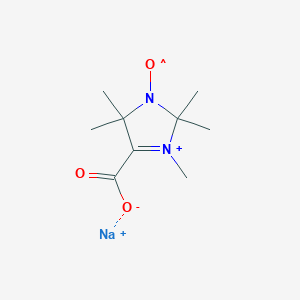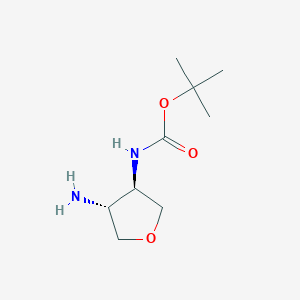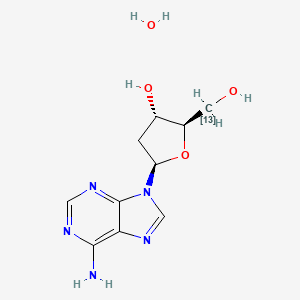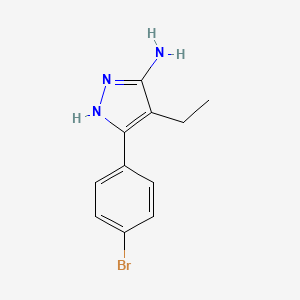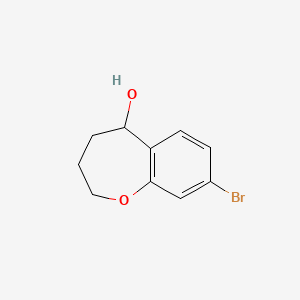![molecular formula C9H11N3O4 B1518575 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid CAS No. 1156424-49-5](/img/structure/B1518575.png)
3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid
Overview
Description
“3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” is a unique chemical compound. The oxadiazole molecule in its structure is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This type of structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as our compound of interest, involves various methods . One method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, reaching up to 94% .
Molecular Structure Analysis
The molecular structure of “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” includes a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . This structure allows for the placement of various substituents, which can alter the properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” and similar compounds can be quite diverse. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : Compounds featuring oxadiazole rings, similar to the target molecule, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzimidazole with oxadiazole substitutions have shown potential antimicrobial activities, suggesting a possible area of application for related compounds in antimicrobial research (El-masry et al., 2000).
Chemical Synthesis and Inhibition Studies : Oxadiazole derivatives have been synthesized and assessed for their inhibitory effects on enzymes such as urease. The novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent inhibitory activities against urease enzyme, indicating their potential as therapeutic agents in drug discovery programs (Nazir et al., 2018).
Luminescent Materials and Complexes
- Luminescent Complexes : Studies on complexes involving ligands with carboxylate moieties, akin to the compound of interest, have been conducted. These studies involve the synthesis of luminescent complexes with metals, revealing potential applications in the development of new luminescent materials for various technological applications (Kanwal et al., 2020).
Advanced Material Synthesis
- Organic Synthesis for Material Applications : The synthesis of organic compounds incorporating oxadiazole and related moieties has implications for material science, particularly in the creation of advanced materials with specific electronic or photophysical properties. These compounds could be utilized in the development of organic semiconductors, photovoltaic materials, or as part of luminescent probes (Warkentin, 2009).
Future Directions
The future directions for “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” and similar compounds are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-6(3-4-7(14)15)10-9-12-11-8(16-9)5-1-2-5/h5H,1-4H2,(H,14,15)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHUCKSBRCXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)
